molecular formula C14H14N2O5S2 B3503304 N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Cat. No.: B3503304
M. Wt: 354.4 g/mol
InChI Key: ZZIWRMVPAFNGHD-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, an aminosulfonyl group, and a dihydrothieno[3,4-b][1,4]dioxine ring system. The presence of these functional groups and ring systems imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of a benzyl intermediate by reacting 4-aminosulfonylbenzyl chloride with a suitable nucleophile.

    Cyclization: The benzyl intermediate undergoes cyclization with a thieno[3,4-b][1,4]dioxine precursor under controlled conditions to form the dihydrothieno[3,4-b][1,4]dioxine ring system.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminosulfonyl)benzyl]acetamide: A structurally similar compound with different functional groups.

    N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide: Another related compound with a cyano group instead of the carboxamide group.

Uniqueness

N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c15-23(18,19)10-3-1-9(2-4-10)7-16-14(17)13-12-11(8-22-13)20-5-6-21-12/h1-4,8H,5-7H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIWRMVPAFNGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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N-[4-(aminosulfonyl)benzyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

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